molecular formula C17H18O7 B3258604 [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate CAS No. 306960-22-5

[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate

Cat. No. B3258604
CAS RN: 306960-22-5
M. Wt: 334.3 g/mol
InChI Key: VJGLNXSQBQKQSH-BLBXNVQISA-N
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Description

[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate, also known as DMTMM, is a coupling reagent that is commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is widely used in the field of chemistry due to its ability to form stable amide bonds between carboxylic acids and amines.

Mechanism of Action

[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate works by activating carboxylic acids to form acylating species, which can then react with amines to form stable amide bonds. This mechanism of action is similar to other coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).
Biochemical and Physiological Effects:
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has no known biochemical or physiological effects as it is not used as a drug or medication. It is solely used as a coupling reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has several advantages over other coupling reagents such as DCC and DIC. It is more stable and less toxic, making it easier to handle and store. [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate also forms more stable amide bonds and has a higher reaction yield. However, [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate is more expensive than other coupling reagents and requires the use of anhydrous solvents.

Future Directions

For [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate include the development of new coupling reagents and the application of [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate in the synthesis of complex natural products and bioconjugates.

Scientific Research Applications

[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate is widely used in organic synthesis as a coupling reagent to form stable amide bonds between carboxylic acids and amines. It has been used in the synthesis of various natural products, peptides, and pharmaceuticals. [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has also been used in the preparation of polymer-based materials and bioconjugates.

properties

IUPAC Name

[(2S,4R)-4,5-diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3/t14-,15-,17?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGLNXSQBQKQSH-BLBXNVQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(O[C@@H](C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10616693

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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